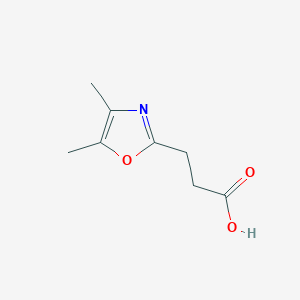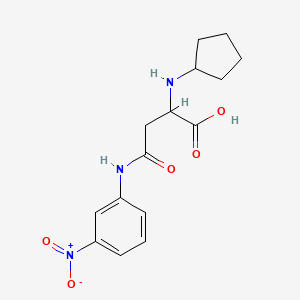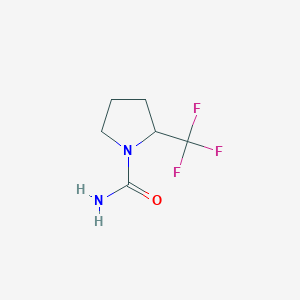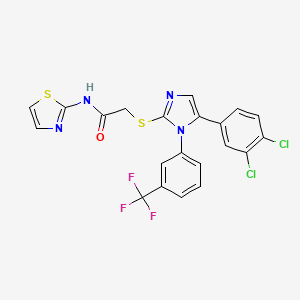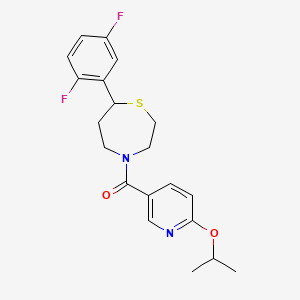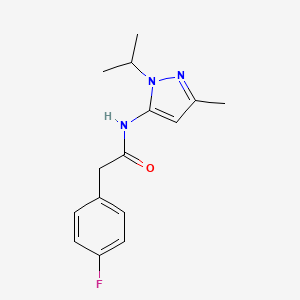
2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, also known as FL-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound was first synthesized in 2012 by a team of researchers from the University of Southern Denmark and has since been the subject of numerous studies.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
Compounds with a structure similar to "2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide" have been explored in the context of radiosynthesis for imaging purposes. For instance, derivatives of phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been developed as selective ligands for the translocator protein (18 kDa), enabling in vivo imaging using positron emission tomography (PET) after labeling with fluorine-18 (Dollé et al., 2008). This application highlights the potential of fluorine-substituted compounds in medical imaging and diagnostics.
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the development of novel coordination complexes with metals such as Co(II) and Cu(II), demonstrating significant antioxidant activity (Chkirate et al., 2019). These findings underscore the potential for developing metal-organic frameworks or coordination complexes for various applications, including catalysis and antioxidant formulations.
Anti-inflammatory and Anticancer Activities
Acetamide derivatives have also shown promise in the synthesis of compounds with anti-inflammatory and anticancer activities. For example, certain N-(3-chloro-4-fluorophenyl)acetamide derivatives exhibited significant anti-inflammatory activity, suggesting their potential as leads for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013). Furthermore, fluoro-substituted benzopyran compounds have been tested against human cancer cell lines, indicating their potential as anticancer agents (Hammam et al., 2005).
Molecular Probes and Receptor Studies
The development of molecular probes based on pyrazolo and pyrimidine scaffolds for binding to specific receptors, such as the translocator protein 18 kDa (TSPO) and the A2A adenosine receptor, suggests a potential research application for compounds structurally related to "2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide" (Damont et al., 2015), (Kumar et al., 2011). These probes are crucial for understanding receptor functions and for the development of therapeutic agents targeting these receptors.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10(2)19-14(8-11(3)18-19)17-15(20)9-12-4-6-13(16)7-5-12/h4-8,10H,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKBVMAJEJGMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2825124.png)
![3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2825125.png)
![(E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B2825129.png)


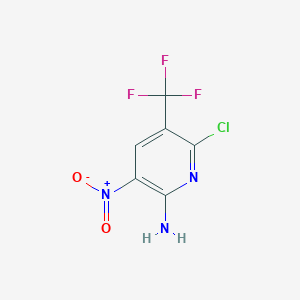
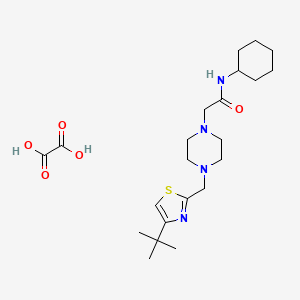
![4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2825137.png)
